Replace benzyl cyanide to achieve one-pot cascade cyclizations. 2-(Cyanomethyl)benzonitrile’s ortho-nitrile enables intramolecular trapping; its methylene C-H acidity allows mild KOtBu deprotonation, bypassing costly LDA/cryogenics.
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2-(Cyanomethyl)benzonitrile (CAS: 3759-28-2), also known as 2-cyanophenylacetonitrile or o-cyanobenzyl cyanide, is a highly reactive, bifunctional aromatic building block. It features an acidic aliphatic methylene spacer adjacent to a nitrile, paired with an ortho-aromatic nitrile group. This specific structural motif allows it to act sequentially as both a nucleophilic carbanion source and an internal electrophilic trap under mild basic conditions. In industrial and pharmaceutical procurement, it is primarily sourced as a non-substitutable precursor for the one-pot synthesis of fused nitrogen heterocycles, including isoquinolines, benzo[h]quinolines, and benzo[e]indenes, as well as for the development of specialized amidoxime chelators used in semiconductor processing [1].
Generic substitution with closely related analogs fails due to the strict geometric and electronic requirements of cascade cyclizations. Benzyl cyanide (phenylacetonitrile) lacks the ortho-nitrile group, meaning it can initiate carbanion attack but cannot undergo the final intramolecular cyclization, halting at acyclic or monocyclic intermediates. Conversely, phthalonitrile possesses two nitrile groups but lacks the acidic methylene spacer, preventing it from generating the necessary nucleophilic carbanion under mild conditions. Furthermore, unactivated analogs like 2-methylbenzonitrile lack the aliphatic nitrile, requiring harsh, cryogenic deprotonation (e.g., LDA at -78 °C) rather than the mild, scalable bases (e.g., KOtBu, NaNH2) compatible with 2-(Cyanomethyl)benzonitrile [1].
In the base-promoted synthesis of fused N-heterocycles, the ortho-nitrile group of 2-(cyanomethyl)benzonitrile is strictly required as an electrophilic trap. When reacted with 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles under microwave irradiation with sodamide, 2-(cyanomethyl)benzonitrile yields highly functionalized benzo[h]quinolines in excellent yields (>85%). In direct contrast, utilizing benzyl cyanide under identical conditions results in 0% yield of the fused benzo[h]quinoline; the reaction instead terminates at acyclic arylated anilines or dienes because it cannot undergo the final intramolecular C-N bond formation [1].
| Evidence Dimension | Yield of fused benzo[h]quinoline / polycyclic heterocycle |
| Target Compound Data | >85% yield (undergoes sequential inter- and intramolecular cyclization) |
| Comparator Or Baseline | Benzyl cyanide (0% yield of fused system; halts at monocyclic/acyclic products) |
| Quantified Difference | Absolute functional divergence (fused polycyclic vs. monocyclic/acyclic) |
| Conditions | Sodamide base, DMF, microwave irradiation at 100 °C |
Buyers synthesizing complex isoquinoline or benzoquinoline APIs must procure the ortho-cyanated compound, as standard benzyl cyanides cannot complete the required ring-closing cascade.
The presence of the methylene spacer in 2-(cyanomethyl)benzonitrile fundamentally alters its reactivity with hydroxylamine compared to standard dinitriles. When reacted with hydroxylamine in ethanol, 2-(cyanomethyl)benzonitrile undergoes cyclization to form a 6-membered 3-aminoisoquinolin-1(4H)-one oxime derivative. In contrast, phthalonitrile (1,2-dicyanobenzene), which lacks the methylene spacer, reacts under the same conditions to form a 5-membered isoindoline-1,3-dione dioxime (85.4% yield). This structural divergence dictates the coordination geometry of the resulting chelators [1].
| Evidence Dimension | Cyclized ring size upon reaction with hydroxylamine |
| Target Compound Data | Forms 6-membered isoquinoline-based oximes |
| Comparator Or Baseline | Phthalonitrile (Forms 5-membered isoindoline-based dioximes) |
| Quantified Difference | 1-carbon ring expansion directly altering metal-binding pocket geometry |
| Conditions | Hydroxylamine (4 eq), ethanol, reflux for 60 hours |
For materials scientists developing amidoxime-based stabilizers for semiconductor cleaning solutions, this compound provides a specific 6-membered coordination pocket that phthalonitrile cannot achieve.
The dual electron-withdrawing effect of the aliphatic nitrile and the ortho-cyanophenyl ring makes the methylene protons of 2-(cyanomethyl)benzonitrile highly acidic. This allows for rapid, high-yield carbanion generation using mild, industrially scalable bases. For example, reactions utilizing potassium tert-butoxide (KOtBu) achieve 93% yield in precursor synthesis stages. In contrast, attempting to deprotonate unactivated analogs like 2-methylbenzonitrile requires highly reactive, pyrophoric bases (such as n-BuLi or LDA) at cryogenic temperatures (-78 °C) to achieve comparable carbanion activity [1].
| Evidence Dimension | Base strength and temperature required for deprotonation |
| Target Compound Data | Mild bases (KOtBu, NaNH2) at 15 °C to 100 °C (Yields >90%) |
| Comparator Or Baseline | 2-Methylbenzonitrile (Requires LDA/n-BuLi at -78 °C) |
| Quantified Difference | Elimination of cryogenic cooling requirements and pyrophoric reagents |
| Conditions | Base-mediated nucleophilic addition / cyclization protocols |
Process chemists can achieve massive cost savings and safety improvements during scale-up by utilizing this activated methylene compound rather than relying on cryogenic organolithium chemistry.
Due to its bifunctional nature (nucleophilic methylene + electrophilic ortho-nitrile), this compound is the optimal starting material for microwave-assisted, base-promoted cascade syntheses of highly functionalized isoquinoline and benzoquinoline APIs. It strictly outperforms benzyl cyanide, which fails to undergo the required ring closure [1].
The specific reactivity of 2-(cyanomethyl)benzonitrile with hydroxylamine yields 6-membered isoquinoline oximes. These are highly valued as metal-complexing agents and stabilizers in aqueous hydroxylamine cleaning solutions used to remove residues from copper and low-k dielectric surfaces without attacking the metal substrate [2].
Because it forms reactive carbanions under mild basic conditions (e.g., KOtBu at room temperature), it is an ideal, process-friendly precursor for complex pharmaceutical intermediates, avoiding the prohibitive costs and safety hazards of cryogenic organolithium scale-up required by unactivated analogs [3].
Irritant